molecular formula C9H9N3O2 B3099907 Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate CAS No. 1356016-44-8

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Cat. No.: B3099907
CAS No.: 1356016-44-8
M. Wt: 191.19 g/mol
InChI Key: IZDNAOKQVDSBEB-UHFFFAOYSA-N
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Description

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Mechanism of Action

Target of Action

Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a part of the Pyrrolo[2,1-f][1,2,4]triazine class of compounds, which are known to target kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division .

Mode of Action

Kinase inhibitors, like pyrrolo[2,1-f][1,2,4]triazine derivatives, generally work by blocking the activity of kinases, thereby preventing the phosphorylation of proteins that are crucial for cell growth and division .

Biochemical Pathways

Pyrrolo[2,1-f][1,2,4]triazine derivatives have been found to inhibit a wide range of biological activities, including Eg5 inhibitors, VEGFR-2 inhibitors, anticancer agents as dual inhibitors of c-Met/VEGFR-2, EGFR inhibitors slowing cellular proliferation of the human colon tumor cell line, anaplastic lymphoma kinase (ALK) inhibitors, IGF-1R and IR kinase inhibitors, pan-Aurora kinase inhibitors, EGFR and HER2 protein tyrosine dual inhibitors, and hedgehog (Hh) signaling pathway inhibitors . These pathways are involved in various cellular processes, including cell growth, division, and differentiation .

Pharmacokinetics

It is noted that compounds of the pyrrolo[2,1-f][1,2,4]triazine class have shown low rates of glucuronidation, an indication of higher metabolic stability .

Result of Action

Kinase inhibitors, like pyrrolo[2,1-f][1,2,4]triazine derivatives, generally lead to the inhibition of cell growth and division, thereby potentially slowing down or stopping the progression of diseases such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate typically involves the cyclization of pyrrole derivatives with appropriate reagents. One common method includes the reaction of pyrrole with chloramine and formamidine acetate . This process is carried out under controlled conditions to ensure the formation of the desired triazine ring structure.

Industrial Production Methods

For industrial-scale production, a scalable methodology has been developed that utilizes simple building blocks such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach . This method has been optimized to increase the overall yield and ensure the safety and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazine compounds .

Scientific Research Applications

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is unique due to its ethyl ester group, which can be modified to enhance its biological activity and pharmacokinetic properties. This makes it a versatile compound for various research and therapeutic applications .

Properties

IUPAC Name

ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-4-3-7-5-10-6-11-12(7)8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDNAOKQVDSBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1N=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728718
Record name Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356016-44-8
Record name Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid ethyl ester (120 mg), palladium hydroxide on carbon (20%, 40 mg) and sodium acetate (600 mg) in a mixture of ethyl acetate and isopropanol (5/1, 12 mL) was stirred at room temperature under hydrogen atmosphere (balloon pressure) overnight. The resulting mixture was filtered and a CELITE™ pad, the filtrate was evaporated under reduced pressure. The crude residue was purified by flash chromatography to give 45 mg of pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid ethyl ester.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
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Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
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Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
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Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
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Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

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